molecular formula C20H31N3O2 B8375916 Ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Cat. No. B8375916
M. Wt: 345.5 g/mol
InChI Key: NNSJTYUMLAKSMM-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

0.05 g (0.45 mmol) of palladium-on-charcoal is added to a solution of 0.37 g (1.08 mmol) of ethyl{7-[5-(2-methylpropenyl)pyridin-2-yl]-7-azaspiro[3.5]non-2-yl}carbamate obtained in the preceding step, in 15 mL of methanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (10 psi) at room temperature for 2 hours. The resulting mixture is filtered through a Büchner funnel and the filtrate is then concentrated under reduced pressure. 0.37 g of expected product is thus obtained in the form of a yellow wax.
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl{7-[5-(2-methylpropenyl)pyridin-2-yl]-7-azaspiro[3.5]non-2-yl}carbamate
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:25])[NH:5][CH:6]1[CH2:9][C:8]2([CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][C:18]([CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:17][N:16]=3)[CH2:11][CH2:10]2)[CH2:7]1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:25])[NH:5][CH:6]1[CH2:9][C:8]2([CH2:10][CH2:11][N:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:17][N:16]=3)[CH2:13][CH2:14]2)[CH2:7]1)[CH3:2]

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
ethyl{7-[5-(2-methylpropenyl)pyridin-2-yl]-7-azaspiro[3.5]non-2-yl}carbamate
Quantity
0.37 g
Type
reactant
Smiles
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC=C(C=C2)C=C(C)C)=O
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered through a Büchner funnel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC=C(C=C2)CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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